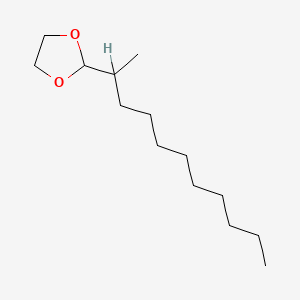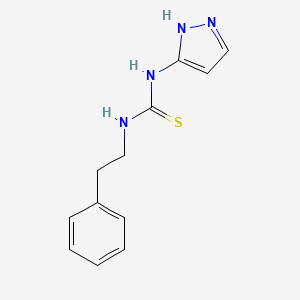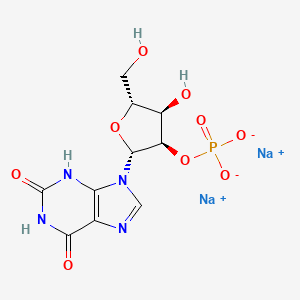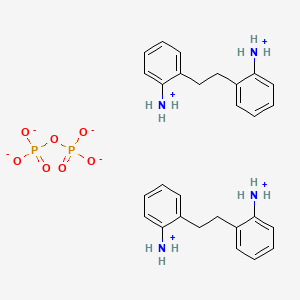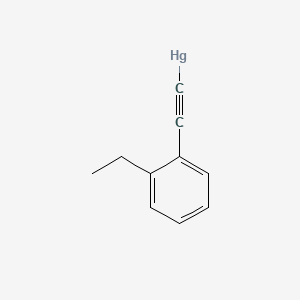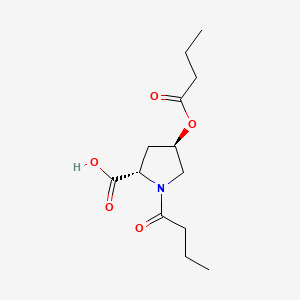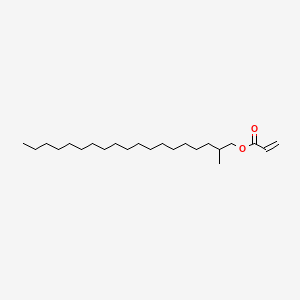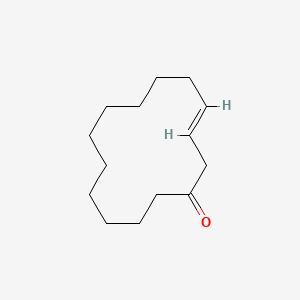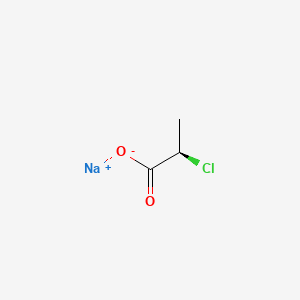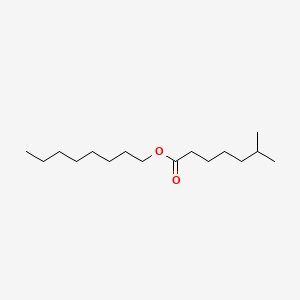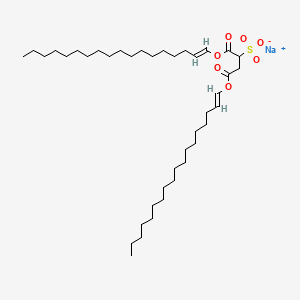
Magnesium uranium(4+) hexaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium uranium(4+) hexaacetate is a chemical compound with the molecular formula C12H18MgO12U. It is also known as magnesium uranyl acetate. This compound is notable for its unique combination of magnesium and uranium, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium uranium(4+) hexaacetate can be synthesized through the reaction of uranyl acetate with magnesium acetate in an aqueous solution. The reaction typically involves dissolving uranyl acetate and magnesium acetate in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
化学反应分析
Types of Reactions
Magnesium uranium(4+) hexaacetate undergoes various chemical reactions, including:
Oxidation: The uranium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the uranium’s oxidation state.
Substitution: The acetate groups can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or nitrate can replace acetate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state uranium compounds, while reduction can yield lower oxidation state uranium species.
科学研究应用
Magnesium uranium(4+) hexaacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium chemistry.
Biology: The compound is employed in staining techniques for electron microscopy, providing contrast in biological samples.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of magnesium uranium(4+) hexaacetate involves its interaction with molecular targets and pathways. The uranium component can interact with biological molecules, potentially affecting cellular processes. The magnesium component plays a role in stabilizing the compound and facilitating its interactions.
相似化合物的比较
Similar Compounds
- Magnesium uranyl acetate
- Uranyl magnesium acetate
- Uranium (VI) magnesium acetate oxide hydrate
Uniqueness
Magnesium uranium(4+) hexaacetate is unique due to its specific combination of magnesium and uranium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
20596-93-4 |
|---|---|
分子式 |
C2H3MgO2U+5 |
分子量 |
321.38 g/mol |
IUPAC 名称 |
magnesium;uranium(4+);acetate |
InChI |
InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
InChI 键 |
YWWHKQRRQGNLQI-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].[Mg+2].[U+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


